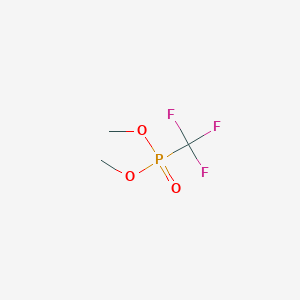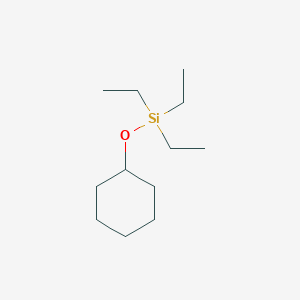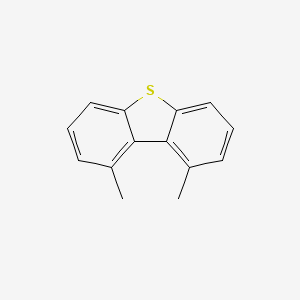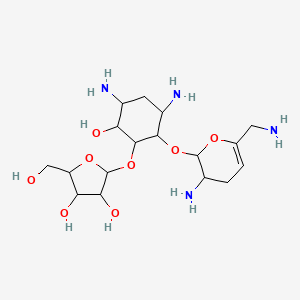![molecular formula C12H12N2O B14143480 4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one CAS No. 89185-17-1](/img/structure/B14143480.png)
4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,4-diazabicyclo[410]hept-2-en-5-one is a bicyclic compound with a unique structure that includes a benzyl group and a diazabicycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone in the presence of a base to form the bicyclic structure. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antihypertensive activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one involves its interaction with specific molecular targets. For example, it has been shown to act as a potassium channel opener, which can lead to hypotensive effects . The compound binds to the potassium channels, causing them to open and allowing potassium ions to flow out of the cells, leading to relaxation of blood vessels and a decrease in blood pressure.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Benzyl-2,4-diazabicyclo[410]hept-2-en-5-one is unique due to its specific bicyclic structure and the presence of a benzyl group
Properties
CAS No. |
89185-17-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-6-11(10)13-8-14(12)7-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI Key |
SYOSMMFSNGYVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N=CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)






![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
